1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid
Description
1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a 2-fluorophenylmethyl substituent at the 1-position of the cyclohexane ring.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO2/c15-12-7-3-2-6-11(12)10-14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGOGYWEHFUCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226238-78-3 | |
| Record name | 1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2-fluorobenzyl bromide in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Fluorophenyl-Substituted Cyclohexane Carboxylic Acids
Notes:
- Fluorine’s electron-withdrawing effect lowers the pKa of the carboxylic acid group compared to non-fluorinated analogs (e.g., cyclohexanecarboxylic acid, pKa ~4.9). For 4-fluorophenyl derivatives, estimated pKa is ~4.7 .
Comparative Binding Affinity and Docking Studies
Table 2: Binding Affinity of Cyclohexane Carboxylic Acid Derivatives
Insights :
- The fluorophenyl group enhances π-π stacking and hydrophobic interactions, while the carboxylic acid enables hydrogen bonding.
- Methyl substitution (as in the target compound) may improve membrane permeability compared to polar analogs like AMCHA.
Biological Activity
1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid, with the CAS number 1226238-78-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclohexane ring substituted with a fluorophenyl group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 236.29 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid |
| Molecular Formula | C13H15FO2 |
| Molecular Weight | 236.29 g/mol |
| CAS Number | 1226238-78-3 |
Anticancer Properties
Recent studies have indicated that compounds similar to 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of cyclohexane carboxylic acids have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study examining the cytotoxic effects of related compounds on the MCF-7 breast cancer cell line, compounds with similar structural features demonstrated IC50 values ranging from 10 to 20 µM, indicating potent activity against cancer cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research has shown that cyclohexane derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Research Findings:
A study investigating the effects of cyclohexane carboxylic acids on RAW264.7 macrophages reported a significant reduction in nitric oxide production, suggesting an anti-inflammatory mechanism .
The biological activity of 1-[(2-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid likely involves interaction with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in cancer progression.
- Receptor Modulation: The compound could interact with receptors that regulate cell proliferation and apoptosis.
These interactions are crucial for its anticancer and anti-inflammatory effects.
Medicinal Chemistry
The compound serves as a scaffold for developing new therapeutics targeting cancer and inflammatory diseases. Its structural features allow for modifications that can enhance biological activity and selectivity.
Future Directions
Ongoing research aims to further elucidate the structure-activity relationship (SAR) of this compound and its analogs, focusing on optimizing their therapeutic profiles while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step organic reactions. Key steps include:
- Friedel-Crafts alkylation : Cyclohexanone derivatives react with 2-fluorobenzyl halides using Lewis acid catalysts (e.g., AlCl₃) to form intermediates .
- Reduction : Intermediate ketones are reduced to carboxylic acids via catalytic hydrogenation or borohydride-based methods .
- Purification : Techniques like recrystallization or column chromatography ensure high purity (>95%) .
- Optimization : Reaction temperatures (e.g., 0–25°C for Friedel-Crafts) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact yields.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the fluorophenyl and cyclohexane substituents .
- IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and fluorine-related peaks (~1100 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₄H₁₅FO₂) and isotopic patterns .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence the compound’s biological interactions compared to analogs (e.g., 3- or 4-fluoro derivatives)?
- Mechanistic Insights :
- The ortho-fluorine position enhances steric hindrance and electronic effects, altering binding to enzyme active sites (e.g., cyclooxygenase inhibition) compared to para-substituted analogs .
- Lipophilicity : Fluorine increases logP values, improving blood-brain barrier penetration but potentially reducing solubility .
- Comparative Data :
- Enzyme Affinity : 2-Fluoro derivatives show 2–3× higher IC₅₀ values than 4-fluoro analogs in COX-2 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
